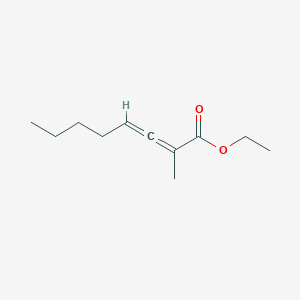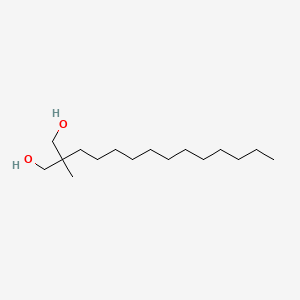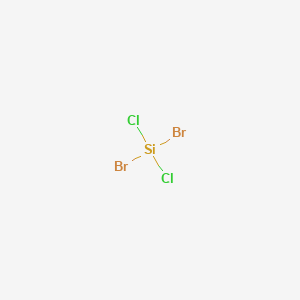
Dibromodichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromodichlorosilane is a chemical compound with the molecular formula Br₂Cl₂Si. It is a member of the chlorosilane family, which are compounds containing silicon, chlorine, and other halogens. This compound is known for its reactivity and is used in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibromodichlorosilane can be synthesized through the reaction of silicon tetrachloride with bromine in the presence of a catalyst. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product. The general reaction is as follows:
SiCl4+Br2→SiBr2Cl2
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where silicon tetrachloride and bromine are reacted under controlled conditions. The process involves careful monitoring of temperature and pressure to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the bromine or chlorine atoms are replaced by other groups. For example, reacting with alcohols can produce alkoxysilanes.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silicon dioxide and hydrogen bromide and hydrogen chloride.
SiBr2Cl2+2H2O→SiO2+2HBr+2HCl
Common Reagents and Conditions:
Alcohols: Used in substitution reactions to form alkoxysilanes.
Water: Used in hydrolysis reactions.
Major Products:
Alkoxysilanes: Formed from substitution reactions.
Silicon Dioxide, Hydrogen Bromide, and Hydrogen Chloride: Formed from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
Dibromodichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Material Science: Utilized in the production of silicon-based materials and coatings.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its reactivity and ability to form stable bonds with organic molecules.
Industry: Employed in the manufacturing of semiconductors and other electronic components
Wirkmechanismus
The mechanism by which dibromodichlorosilane exerts its effects is primarily through its reactivity with other compounds. It can form strong bonds with organic molecules, making it useful in various chemical syntheses. The molecular targets and pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which are crucial in the development of silicon-based materials .
Vergleich Mit ähnlichen Verbindungen
Dichlorosilane (SiH₂Cl₂): Contains hydrogen instead of bromine.
Tetrabromosilane (SiBr₄): Contains only bromine atoms.
Tetrachlorosilane (SiCl₄): Contains only chlorine atoms.
Uniqueness: Dibromodichlorosilane is unique due to the presence of both bromine and chlorine atoms, which gives it distinct reactivity and properties compared to other chlorosilanes. This dual halogenation allows for a wider range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
13465-75-3 |
|---|---|
Molekularformel |
Br2Cl2Si |
Molekulargewicht |
258.80 g/mol |
IUPAC-Name |
dibromo(dichloro)silane |
InChI |
InChI=1S/Br2Cl2Si/c1-5(2,3)4 |
InChI-Schlüssel |
DTOHXGVDKNULFO-UHFFFAOYSA-N |
Kanonische SMILES |
[Si](Cl)(Cl)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



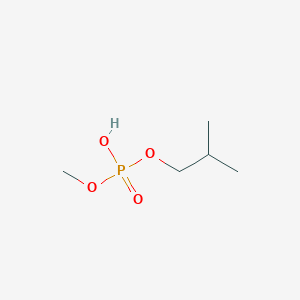
![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)


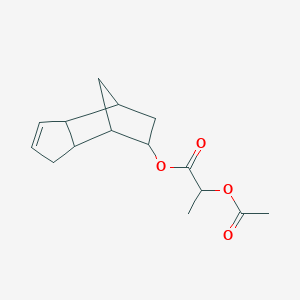
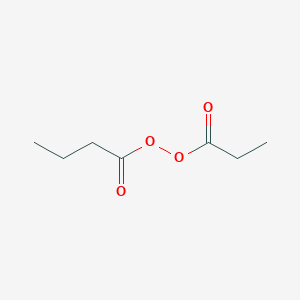
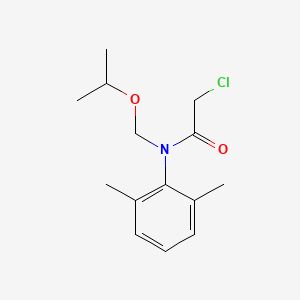
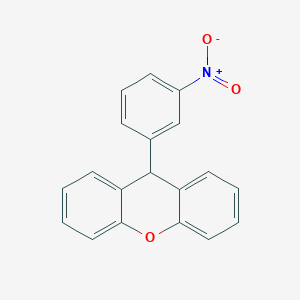
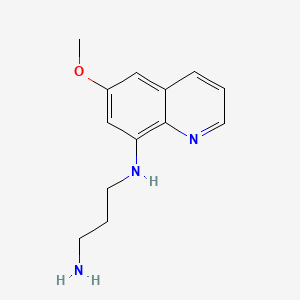
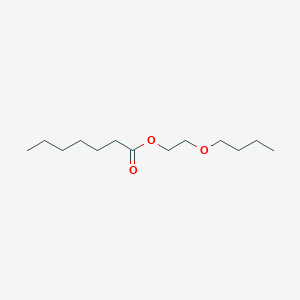
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
